3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid
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Overview
Description
3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid is a chemical compound with the empirical formula C15H11FN2O2S2 and a molecular weight of 334.39 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group and an amino propanoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}propanoic acid can be compared with other similar compounds, such as:
- 5-(4-Fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
These compounds share a similar thieno[2,3-d]pyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-[[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(18-8-19-15)17-6-5-12(20)21/h1-4,7-8H,5-6H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJCHBMSIZOYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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